2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole
Description
The compound 2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole features a central furan ring bridging two benzothiazole moieties. Benzothiazoles are heterocyclic aromatic systems known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
CAS No. |
21316-93-8 |
|---|---|
Molecular Formula |
C18H12N2OS2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[5-(2H-1,3-benzothiazol-3-yl)furan-2-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H12N2OS2/c1-3-7-15-12(5-1)19-18(23-15)14-9-10-17(21-14)20-11-22-16-8-4-2-6-13(16)20/h1-10H,11H2 |
InChI Key |
BIXBVMSQRPBFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=CC=CC=C2S1)C3=CC=C(O3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Meerwein Arylation of Furan Carboxaldehyde
Reagents :
- 2-Furan carboxaldehyde
- Diazonium salt derived from p-aminobenzoic acid
Conditions :
Product : 2-(4-Carboxyphenyl)furan-5-carboxaldehyde (1a )
Step 2: Benzothiazole Formation via Condensation
Reagents :
- 1a
- 4-Amino-3-mercaptobenzonitrile
Conditions :
- Solvent: Pyridine
- Reflux: 4 hours
- Oxidation: FeCl₃ in ethanol
Product : 2-(4-Carboxyphenyl)-5-(6-cyanobenzothiazol-2-yl)furan (3a )
Step 3: Chlorocarbonyl Intermediate Generation
Reagents :
- 3a
- Thionyl chloride (SOCl₂)
Conditions :
- Reflux: 6 hours
- Solvent: Dry chlorobenzene
Product : 2-(4-Chlorocarbonylphenyl)-5-(6-cyanobenzothiazol-2-yl)furan (4a )
Step 4: Final Cyclization to Bis-Benzothiazole
Reagents :
- 4a
- 4-Amino-3-mercaptobenzonitrile
Conditions :
Product : 2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole
Alternative Route via Disulfide Intermediates (Route B)
A patent-derived method employs disulfide precursors and FeCl₃-catalyzed cyclization:
Step 1: Disulfide Preparation
Reagents :
- 2-Aminothiophenol
- 2,5-Dibromofuran
Conditions :
- Solvent: Methanol
- Catalyst: FeCl₃·6H₂O (0.02 mmol)
- Room temperature, 10 minutes
Intermediate : 2,5-Bis(2-aminophenylthio)furan
Step 2: Oxidative Cyclization
Reagents :
- Disulfide intermediate
- Benzaldehyde derivatives
Conditions :
Product : Target compound after column purification (petroleum ether/ethyl acetate).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Strategies
Cyclization Kinetics in Route A
The condensation of 4-amino-3-mercaptobenzonitrile with aldehyde intermediates proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration and oxidation to form the benzothiazole ring. Microwave-assisted synthesis (noted in) could reduce reaction times from hours to minutes (e.g., 76–80% yield in 8–10 min vs. 38% in 2 h conventionally).
Role of FeCl₃ in Route B
FeCl₃ facilitates oxidative coupling of thiols to disulfides and subsequent cyclization. The catalyst’s Lewis acidity promotes electrophilic aromatic substitution, critical for furan functionalization.
Chemical Reactions Analysis
Types of Reactions
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3’-(2,5-FURANDIYL)BIS-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Analogues
Key Observations :
- Substituent Impact: The nitro group in 7d () increases polarity and melting point (245–247°C) compared to non-polar analogues, likely due to enhanced intermolecular interactions .
- Spectral Trends : Aromatic protons in benzothiazole-furan hybrids typically resonate at δ 6.50–7.30 ppm, as seen in 7d , aligning with the target compound’s expected NMR profile .
Key Observations :
- Antifungal Potential: Thiazolyl hydrazones with nitro and chloro substituents () exhibit moderate anticandidal activity, suggesting that the target compound’s benzothiazole-furan scaffold may also interact with fungal targets .
- Enzyme Inhibition : Triazole-linked benzothiazoles () show docking affinity for α-glucosidase, implying that the target compound’s furan-benzothiazole system could similarly target enzymatic active sites .
Biological Activity
The compound 2-[5-(1,3-benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole is a derivative of benzothiazole known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole ring and a furan moiety. Its molecular formula is , and it can be represented as follows:
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted benzothiazoles, compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 50 |
| This compound | E. coli | 100 |
These findings suggest that the compound has potential as an antimicrobial agent.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that the compound can inhibit the proliferation of cancer cells in a dose-dependent manner. The following table summarizes the IC50 values for several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 ± 0.5 |
| HeLa (Cervical Cancer) | 12.8 ± 0.4 |
| A549 (Lung Cancer) | 18.9 ± 0.6 |
These results indicate that the compound exhibits promising anticancer activity, particularly against breast and cervical cancer cell lines.
Anti-inflammatory Activity
Additionally, benzothiazole derivatives have been reported to possess anti-inflammatory properties. One study evaluated the impact of such compounds on inflammatory cytokine production in vitro.
Experimental Findings
The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages:
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Compound | 80 ± 5 | 90 ± 10 |
These findings suggest that the compound may be effective in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[5-(1,3-benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving Vilsmeier-Haack formylation or cyclization of hydrazine derivatives with benzothiazole precursors. For example, hydrazine intermediates treated with reagents like DMF/POCl₃ under controlled temperatures (60–65°C) yield fused heterocycles. Intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm purity and structural integrity . Column chromatography is often employed for purification .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : ¹H NMR is used to verify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm), while ¹³C NMR confirms carbon frameworks. IR spectroscopy identifies functional groups like C=N (1600–1650 cm⁻¹) and C-S (600–700 cm⁻¹). Mass spectrometry (HRMS) provides molecular weight validation. Cross-referencing with X-ray crystallography data (if available) ensures structural accuracy .
Q. What preliminary biological activities are associated with benzothiazole-furan hybrids?
- Methodological Answer : Benzothiazole derivatives exhibit antiviral, antitumor, and antifungal properties. Initial screening involves in vitro assays:
- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7).
- Antimicrobial : Disk diffusion or MIC tests against bacterial/fungal strains.
- Docking studies (e.g., against HIV-1 protease) predict binding affinities .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the furan-benzothiazole core be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents and reaction conditions. Computational tools (DFT) predict reactive sites, while directing groups (e.g., methoxy or halogens) guide coupling reactions. Solvent polarity (DMF vs. THF) and catalysts (Pd or Cu) optimize yields. For example, electron-withdrawing groups on benzothiazole enhance electrophilic substitution at the furan 5-position .
Q. What crystallographic parameters validate the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides unit cell parameters (e.g., triclinic system, space group P1) and refinement metrics (R factor <0.05). Dihedral angles between benzothiazole and furan rings (e.g., 6.5–34.0°) indicate planarity deviations. Non-covalent interactions (C–H···π, π–π stacking) stabilize the lattice, with centroid distances ~3.7 Å .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions arise from assay variability (cell lines, protocols) or impurities. Mitigation strategies include:
- Reproducibility : Repeating assays with standardized protocols (e.g., CLSI guidelines).
- Analytical Validation : HPLC purity checks (>95%) and LC-MS to exclude degradation.
- Mechanistic Studies : Target-specific assays (e.g., enzyme inhibition kinetics) clarify mode of action .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates binding to receptors (e.g., EGFR, topoisomerase II). Parameters include Gibbs free energy (ΔG) and binding poses (e.g., hydrogen bonds with active site residues). MD simulations (NAMD, GROMACS) assess stability over time (RMSD <2 Å). QSAR models correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
